1-[(2S)-2-Pyrrolidinylmethyl]-1H-imidazole 2HCl
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Overview
Description
1-[(2S)-2-Pyrrolidinylmethyl]-1H-imidazole 2HCl is a chemical compound with a unique structure that combines a pyrrolidine ring and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2S)-2-Pyrrolidinylmethyl]-1H-imidazole 2HCl typically involves the reaction of 1H-imidazole with (2S)-2-pyrrolidinylmethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-[(2S)-2-Pyrrolidinylmethyl]-1H-imidazole 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while reduction may produce simpler imidazole compounds .
Scientific Research Applications
1-[(2S)-2-Pyrrolidinylmethyl]-1H-imidazole 2HCl has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(2S)-2-Pyrrolidinylmethyl]-1H-imidazole 2HCl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- 1-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole hydrochloride
- 2-(2-Pyrrolidinyl)-1H-benzimidazole dihydrochloride
- 1-[(2S)-2-Pyrrolidinylmethyl]pyrrolidine
Comparison: 1-[(2S)-2-Pyrrolidinylmethyl]-1H-imidazole 2HCl is unique due to its specific combination of a pyrrolidine ring and an imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific research applications .
Properties
Molecular Formula |
C8H15Cl2N3 |
---|---|
Molecular Weight |
224.13 g/mol |
IUPAC Name |
1-[[(2S)-pyrrolidin-2-yl]methyl]imidazole;dihydrochloride |
InChI |
InChI=1S/C8H13N3.2ClH/c1-2-8(10-3-1)6-11-5-4-9-7-11;;/h4-5,7-8,10H,1-3,6H2;2*1H/t8-;;/m0../s1 |
InChI Key |
YJKBWOVIFUIHAQ-JZGIKJSDSA-N |
Isomeric SMILES |
C1C[C@H](NC1)CN2C=CN=C2.Cl.Cl |
Canonical SMILES |
C1CC(NC1)CN2C=CN=C2.Cl.Cl |
Origin of Product |
United States |
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